molecular formula C21H22FN3O2S2 B11220597 N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11220597
M. Wt: 431.6 g/mol
InChI Key: PEOIDAUPJXWBAT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a fluorobenzyl group, and a thieno[3,2-d]pyrimidin-2-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidin-2-yl core, the introduction of the fluorobenzyl group, and the attachment of the cyclohexyl group. Common synthetic routes may involve:

    Formation of Thieno[3,2-d]pyrimidin-2-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

    Attachment of Cyclohexyl Group: This step may involve the use of cyclohexylamine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorobenzyl and thieno[3,2-d]pyrimidin-2-yl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-{2-[(2-fluorobenzyl)amino]-4-pyridinyl}-N-methyl-2,6-naphthyridin-1-amine
  • N-cyclohexyl-2-{[3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Uniqueness

N-cyclohexyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its unique combination of structural features, including the thieno[3,2-d]pyrimidin-2-yl core and the fluorobenzyl group

Properties

Molecular Formula

C21H22FN3O2S2

Molecular Weight

431.6 g/mol

IUPAC Name

N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H22FN3O2S2/c22-15-8-6-14(7-9-15)12-25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,23,26)

InChI Key

PEOIDAUPJXWBAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

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